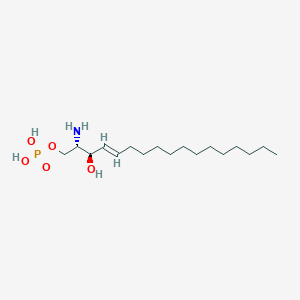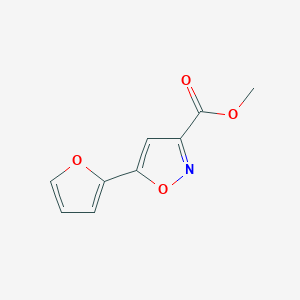
C17 Esfingosina-1-fosfato
Descripción general
Descripción
Esfingosina-1-fosfato (d17:1) es un derivado de la ceramida y una forma fosforilada del análogo C17 de la esfingosina. Es un esfingolípido zwitteriónico que se encuentra en insectos, levaduras y plantas . Este compuesto juega un papel crucial como mediador lipídico bioactivo, regulando diversos procesos fisiológicos y celulares como la aterosclerosis, la inflamación, la inmunidad, la tumorogénesis y la proliferación celular .
Aplicaciones Científicas De Investigación
La esfingosina-1-fosfato (d17:1) tiene numerosas aplicaciones de investigación científica en diversos campos:
Mecanismo De Acción
Estos receptores se expresan ampliamente y transducen señales intracelulares para regular el comportamiento celular, como la migración, la adhesión, la supervivencia y la proliferación . Las vías de señalización involucradas incluyen la activación de diversas quinasas y factores de transcripción, lo que lleva a diversos resultados fisiológicos .
Análisis Bioquímico
Biochemical Properties
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate participates in several biochemical reactions, primarily through its interactions with enzymes and proteins involved in sphingolipid metabolism. One of the key enzymes it interacts with is sphingosine kinase, which phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P). This phosphorylation is crucial for the regulation of various cellular processes, including cell proliferation and survival . Additionally, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate interacts with ceramidase, which hydrolyzes ceramide to produce sphingosine, further linking it to the sphingolipid metabolic pathway .
Cellular Effects
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by acting as a precursor to sphingosine-1-phosphate, a potent signaling molecule. Sphingosine-1-phosphate binds to its receptors on the cell surface, triggering downstream signaling cascades that affect cell proliferation, migration, and survival . Moreover, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate impacts gene expression by modulating transcription factors involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate involves its conversion to sphingosine-1-phosphate by sphingosine kinase. This binding activates various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to changes in gene expression and cellular behavior . Additionally, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate can inhibit or activate specific enzymes, further influencing cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate . Long-term studies have shown that (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate vary with different dosages in animal models. At low doses, the compound has been shown to promote cell survival and proliferation, while higher doses can induce apoptosis and cell death . These threshold effects are important for determining the therapeutic window of the compound and its potential toxic effects. Additionally, high doses of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate have been associated with adverse effects such as inflammation and tissue damage .
Metabolic Pathways
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate is involved in several metabolic pathways, primarily those related to sphingolipid metabolism. It is a precursor to sphingosine-1-phosphate, which is produced through the action of sphingosine kinase . This compound also interacts with enzymes such as ceramidase and sphingomyelinase, which are involved in the breakdown and synthesis of sphingolipids . These interactions influence metabolic flux and the levels of various metabolites, impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with lipid transport proteins that facilitate its movement across cell membranes . Additionally, its distribution within tissues is influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes . These properties are crucial for understanding the bioavailability and pharmacokinetics of the compound.
Subcellular Localization
(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its activity and function are influenced by its localization, as it interacts with specific enzymes and receptors within these compartments . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific organelles and its overall function within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La esfingosina-1-fosfato (d17:1) se puede sintetizar enzimáticamente haciendo reaccionar esfingosina fosforilcolina con fosfolipasa D. Esta reacción produce solo el producto monofosfato sin formar el producto difosfato . El producto suele ser una mezcla de las formas L-treo y D-eritro, según el procedimiento utilizado .
Métodos de producción industrial
Los métodos de producción industrial para la esfingosina-1-fosfato (d17:1) implican la fosforilación enzimática de la esfingosina utilizando esfingosin quinasas. Estas quinasas, específicamente la esfingosina quinasa 1 y la esfingosina quinasa 2, catalizan el proceso de fosforilación, dando como resultado la formación de esfingosina-1-fosfato .
Análisis De Reacciones Químicas
Tipos de reacciones
La esfingosina-1-fosfato (d17:1) experimenta diversas reacciones químicas, que incluyen:
Oxidación: La esfingosina-1-fosfato se puede oxidar para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden convertir la esfingosina-1-fosfato de nuevo en esfingosina.
Sustitución: Las reacciones de sustitución pueden modificar el grupo fosfato o el esqueleto de esfingosina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para garantizar la formación del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de esfingolípidos, que desempeñan un papel importante en la señalización celular y los procesos fisiológicos .
Comparación Con Compuestos Similares
Compuestos similares
Esfingosina-1-fosfato (d181): Un compuesto similar con un esqueleto de esfingosina de 18 carbonos.
Esfingosina-1-fosfato (d161): Un derivado con un esqueleto de esfingosina de 16 carbonos.
Ceramida-1-fosfato: Otro esfingolípido fosforilado con funciones biológicas distintas.
Singularidad
La esfingosina-1-fosfato (d17:1) es única debido a su esqueleto específico de esfingosina de 17 carbonos, que influye en su actividad biológica e interacciones con los receptores. Esta variación estructural le permite modular diferentes procesos fisiológicos en comparación con otros análogos de esfingosina-1-fosfato .
Propiedades
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITGNIYTXHNNNE-LHMZYYNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate quantified in biological samples?
A1: Two main approaches are highlighted in the research:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method offers high sensitivity and can quantify (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate directly. Researchers used a C17- (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate as an internal standard for accurate quantification. [] This technique is particularly useful for studying (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels in cell cultures and tissues.
- Indirect measurement by HPLC after enzymatic dephosphorylation: This method involves treating samples with alkaline phosphatase to remove the phosphate group from (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate, converting it to sphingosine. The resulting sphingosine is then derivatized with o-phthalaldehyde (OPA) and quantified using HPLC. [] This method allows for simultaneous analysis of other sphingoid bases and their phosphates.
Q2: What is the role of sphingosine kinase in the context of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling?
A2: Sphingosine kinase (SphK) is a key enzyme responsible for phosphorylating sphingosine to produce (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate. [] Therefore, SphK activity directly influences (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels within cells. Modulating SphK activity, either through pharmacological activation or inhibition, leads to corresponding changes in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels, impacting various downstream signaling pathways. Researchers can use SphK activity as a proxy to investigate the effects of different stimuli or compounds on (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling.
Q3: Can you provide examples of how researchers have manipulated (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels in cells?
A3: The research highlights two specific examples:
- Treatment with tumor necrosis factor-alpha (TNF-α): TNF-α is a cytokine known to activate sphingosine kinase. In the study, treating cells with TNF-α led to a significant increase in SphK activity, suggesting an elevation in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels. [] This approach is valuable for studying the effects of increased (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling.
- Treatment with dimethylsphingosine (DMS): DMS is a known inhibitor of sphingosine kinase. Treating cells with DMS resulted in decreased SphK activity, indicating a reduction in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels. [] This approach helps elucidate the consequences of reduced (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling in cellular processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)



![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)



![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)


